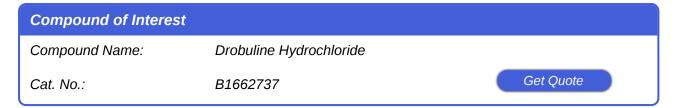


Application Notes and Protocols: Dissolving Drobuline Hydrochloride for Experimental Use

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Drobuline Hydrochloride is an anti-arrhythmic agent noted for its cardiac depressant activities.[1] Proper dissolution and handling are critical for obtaining accurate and reproducible results in both in vitro and in vivo experimental settings. These application notes provide detailed protocols for the dissolution of **Drobuline Hydrochloride**, information on its physicochemical properties, and guidelines for solution storage and stability.

Physicochemical Properties of Drobuline Hydrochloride

Drobuline Hydrochloride is a white crystalline powder.[2] A summary of its key physicochemical properties is presented below.



Property	Value	Reference
Molecular Formula	C19H26CINO	[1][2]
Molecular Weight	319.87 g/mol	[2]
Appearance	White crystalline powder	[2]
Solubility in DMSO	50 mg/mL (156.31 mM)	[1][2]
Aqueous Solubility	Poorly soluble	[2]
Storage (Powder)	-20°C for up to 3 years	[1]
Storage (in Solvent)	-80°C for up to 1 year	[1]

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution for In Vitro Use

Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of **Drobuline Hydrochloride** due to its high solubility.[1][2]

Materials:

- Drobuline Hydrochloride powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile polypropylene or glass vials
- Vortex mixer
- Sonicator

Procedure:

 Weighing: Accurately weigh the desired amount of **Drobuline Hydrochloride** powder in a sterile vial.



- Solvent Addition: Add the calculated volume of DMSO to achieve the target concentration.
 For example, to prepare a 50 mg/mL stock solution, add 1 mL of DMSO to 50 mg of
 Drobuline Hydrochloride.
- Dissolution:
 - Vortex the mixture for 1-2 minutes to facilitate dissolution.
 - For complete dissolution, sonication is recommended.[1] Place the vial in a sonicator bath for 5-10 minutes, or until the solution is clear and free of particulates.
- Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for up to one year.[1]

Protocol 2: Preparation of a Working Solution for In Vivo Administration

For in vivo experiments, a multi-component solvent system is often required to maintain the solubility and bioavailability of **Drobuline Hydrochloride** upon administration. The following protocol is based on a common formulation for animal experiments.[1]

Materials:

- Drobuline Hydrochloride stock solution in DMSO (e.g., 40 mg/mL)
- Polyethylene glycol 300 (PEG300)
- Tween 80
- Sterile saline, Phosphate-Buffered Saline (PBS), or ddH2O
- Sterile tubes for mixing

Procedure: This procedure outlines the preparation of a final formulation consisting of 5% DMSO, 30% PEG300, 5% Tween 80, and 60% sterile saline/PBS.

• Prepare the **Drobuline Hydrochloride** Stock: First, prepare a concentrated stock solution in DMSO as described in Protocol 1. For this example, a 40 mg/mL stock in DMSO is used.

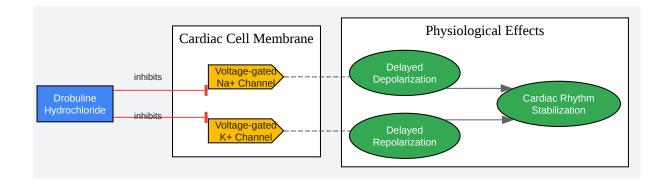


- · Mixing the Co-solvents:
 - In a sterile tube, add the required volume of the DMSO stock solution.
 - \circ Add PEG300 to the DMSO stock. For every 50 μ L of DMSO stock, add 300 μ L of PEG300. Mix thoroughly until the solution is clear.
 - \circ Add Tween 80 to the mixture. For every 50 μ L of the initial DMSO stock, add 50 μ L of Tween 80. Mix again until the solution is clear.
- Aqueous Dilution:
 - Slowly add the sterile saline or PBS to the co-solvent mixture while vortexing. For every 50 μL of the initial DMSO stock, add 600 μL of saline/PBS.
 - Continue to mix until a clear and homogenous solution is obtained.
- Final Concentration and Use: The final concentration of the working solution in this example would be 2 mg/mL. This formulation should be prepared fresh before each experiment.

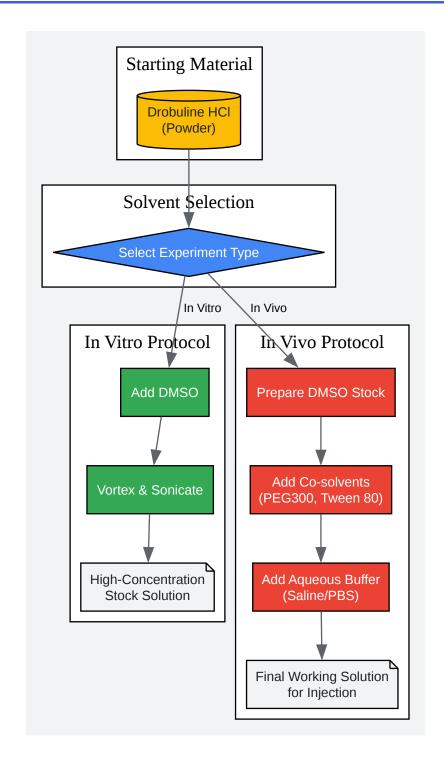
Mandatory Visualizations Mechanism of Action: Ion Channel Inhibition

Drobuline Hydrochloride exerts its antiarrhythmic effects primarily by inhibiting voltage-gated sodium (Na⁺) and potassium (K⁺) channels in cardiac tissues.[2] This dual action delays both the depolarization and repolarization phases of the cardiac action potential, leading to a stabilization of the heart rhythm.









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References

- 1. Drobuline hydrochloride | TargetMol [targetmol.com]
- 2. Drobuline hydrochloride (68162-52-7) for sale [vulcanchem.com]
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